molecular formula C25H21ClN2O5 B2372397 3-(5-chloro-2-methoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887888-94-0

3-(5-chloro-2-methoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2372397
CAS No.: 887888-94-0
M. Wt: 464.9
InChI Key: LIZRHEDFSIIRCM-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with a 5-chloro-2-methoxybenzamido group at position 3 and an N-(4-ethoxyphenyl)carboxamide moiety at position 2. The 4-ethoxyphenyl and 5-chloro-2-methoxybenzamido groups contribute to its lipophilicity and electronic properties, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

3-[(5-chloro-2-methoxybenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c1-3-32-17-11-9-16(10-12-17)27-25(30)23-22(18-6-4-5-7-21(18)33-23)28-24(29)19-14-15(26)8-13-20(19)31-2/h4-14H,3H2,1-2H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZRHEDFSIIRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-chloro-2-methoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C20H21ClN2O4
  • Molecular Weight: 392.84 g/mol

Its structure features a benzofuran core, which is known for various biological activities, including anti-cancer properties. The presence of chloro and methoxy groups may influence its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of benzofuran derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, such as non-small cell lung carcinoma (A549) and others.

  • In Vitro Studies:
    • The compound exhibited IC50 values ranging from 1.48 to 47.02 µM against A549 cells, indicating a potent inhibitory effect on cell proliferation .
    • Further investigations revealed that the compound induces apoptosis in cancer cells by disrupting cell cycle progression, specifically through modulation of p53 signaling pathways.

The mechanisms underlying the biological activity of this compound include:

  • VEGFR-2 Inhibition:
    • The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
  • Cell Cycle Arrest:
    • Studies indicate that treatment with the compound leads to G1 phase arrest in A549 cells, thereby preventing further cell division.
  • Induction of Apoptosis:
    • The compound activates apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Study 1: Efficacy Against Lung Cancer

A study conducted on A549 and NCI-H23 cell lines demonstrated that the compound significantly inhibited cell growth with IC50 values indicating effective cytotoxicity. The study also highlighted the compound's ability to induce apoptosis through intrinsic pathways, suggesting its potential as a therapeutic agent for lung cancer treatment.

Study 2: Mechanistic Insights

In another investigation focusing on the molecular mechanisms, it was found that treatment with the compound resulted in alterations in key signaling pathways associated with cancer progression. Specifically, it downregulated integrin α7 and matrix metalloproteinase-9 (MMP-9), both implicated in metastasis.

Data Table

Parameter Value
Molecular FormulaC20H21ClN2O4
Molecular Weight392.84 g/mol
IC50 (A549 Cell Line)1.48 - 47.02 µM
Mechanism of ActionVEGFR-2 inhibition
Induces ApoptosisYes
Cell Cycle Phase ArrestG1 Phase

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent patterns on the benzofuran core and aromatic rings. Key examples include:

Compound Name Substituent Variations Molecular Formula Key Properties/Activities Reference
3-(5-Chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide (CAS 862830-10-2) N-(2-methoxyphenyl) vs. N-(4-ethoxyphenyl) C24H19ClN2O5 Potential enhanced solubility due to 2-methoxy
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (Compound 21) Benzimidazole substitution vs. 4-ethoxyphenyl C24H19N3O2 IDO1 inhibition (IC50 = 0.12 µM)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Sulfonamide vs. benzofuran-carboxamide core C13H11ClNO4S Herbicidal, anti-convulsant activities
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide Methoxybenzyl and N-methoxy substitutions C19H19NO4 Synthetic intermediate; 89% purity

Key Observations :

  • Core Modifications : Sulfonamide analogs () exhibit broader biological activities (e.g., anti-convulsant), whereas benzimidazole-substituted benzofurans () show potent enzyme inhibition, suggesting the target compound’s activity may depend on its carboxamide-benzofuran scaffold .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (e.g., EDCI/DMAP-mediated coupling), but the 4-ethoxyphenyl group may require optimized protection/deprotection steps .
Physicochemical and Pharmacokinetic Properties
  • Melting Points : Benzofuran carboxamides with rigid substituents (e.g., benzimidazole in Compound 21) exhibit higher melting points (161–227°C), suggesting the target compound may have similar thermal stability .

Preparation Methods

Cyclization Approaches

The benzofuran core can be efficiently synthesized through several cyclization strategies. A common approach involves the intramolecular cyclization of 2-hydroxyphenylacetic acid derivatives or related compounds.

One viable method employs the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF), followed by cyclization under basic conditions to form the benzofuran-2-carboxylate ester. This intermediate can then be hydrolyzed to the corresponding carboxylic acid if required for subsequent transformations.

Palladium-Catalyzed Methods

Alternatively, palladium-catalyzed coupling reactions offer a more direct route to functionalized benzofurans. As evidenced in search result, a general procedure for synthesizing N-(3-chloro-4-methoxyphenyl)benzamide derivatives involves palladium-catalyzed reactions:

Following the general procedure A, the title compound was prepared using iodobenzene (39 μL) and 2-chloro-4-nitroanisole (98 mg). The crude product was purified by preparative TLC using hexanes/EtOAc/CH2Cl2 (75:20:5) as an eluent to afford the title compound as a brown amorphous solid (69 mg, 75%).

This methodology could be adapted for constructing the benzofuran core with appropriate modifications to the starting materials.

Functionalization at the 3-Position

Direct Functionalization Methods

Functionalization at the 3-position of the benzofuran ring is critical for introducing the 5-chloro-2-methoxybenzamido group. Based on search result, selective functionalization of benzofuran derivatives can be achieved through directed metalation or electrophilic substitution reactions.

The preparation of 3-substituted pyridine-2-carboxylates provides insights into potential strategies:

In the first step, the reaction of 3,6-dichloropyridine-2-carboxylic acid (27) with HBr in acetic acid afforded the 6-bromo-3-chloropyridine-2-carboxylic acid. In the second step, this compound reacted with methanol and sulfuric acid to afford the corresponding methyl ester.

Adapting this approach, the benzofuran-2-carboxylate could undergo electrophilic substitution at the reactive 3-position, followed by further transformations to introduce the desired amide functionality.

Sequential Amidation Strategy

An alternative approach involves sequential amidation reactions. First, the benzofuran-2-carboxylic acid (or activated derivative) can be coupled with 4-ethoxyphenylamine to form the 2-carboxamide. Subsequently, the 3-position can be functionalized and coupled with 5-chloro-2-methoxybenzoic acid to introduce the second amide group.

Amide Bond Formation Methodologies

Coupling Reagents and Conditions

The formation of amide bonds in the target compound requires efficient coupling reagents and optimized reaction conditions. Based on the search results, several methodologies can be applied:

Table 1. Coupling Reagents for Amide Bond Formation

Coupling System Solvent Temperature Reaction Time Advantages
1,1-Carbonyldiimidazole THF Room temperature 8-15 hours Mild conditions, high yields
Acid chloride/TEA DMF Room temperature 15 hours Rapid reaction, suitable for less reactive amines
1-Propane phosphonic acid anhydride/N-ethylmorpholine DMF 5°C → RT 20-22 hours Reduced racemization, clean reaction profile
Acyl isothiocyanates (generated in situ) Dioxane Room temperature 4-8 hours Useful for forming complex amide derivatives

As described in search result, the preparation of related compounds employed these coupling strategies:

1.9 g of 1,1-carbonyldiimidazole is added to a solution of 3 g of 4-hydroxy-3,5-di-tert-butylbenzoic acid in 150 ml of anhydrous tetrahydrofuran and the solution is stirred at room temperature for 8 hours. 3 g of 5-[4-(2-aminoethyl)benzyl]thiazolidine-2,4-dione are then added and the mixture is stirred at room temperature for 15 hours.

Direct Acylation Using Acid Chlorides

For the preparation of this compound, a direct acylation approach using acid chlorides represents an efficient method. The 5-chloro-2-methoxybenzoyl chloride can be generated from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride, then reacted with the amino-functionalized benzofuran intermediate.

According to search result:

General procedure for the synthesis of benzofurancarboxamides: In 30 ml of dry dioxane dissolved 0.01 mol of the chloroanhydride and 0.01 mol of the appropriate amine. The resulting substances on the filter are washed with cold water and dried.

This methodology achieved yields of up to 81% for similar compounds, suggesting its viability for the synthesis of the target compound.

One-Pot Multi-Component Approaches

Integrated Synthetic Routes

A more efficient approach to synthesizing the target compound involves one-pot multi-component reactions that minimize isolation of intermediates and purification steps. Search result describes such a methodology for preparing benzofuran-2-carboxamide derivatives:

Ethyl-3-((4-chlorophenylimino)methyleneamino)benzofuran-2-carboxylate (3 mmol) were dissolved in 5 ml of dichloromethane. Afterwards diethyl-2-(aminomethyl)succinate(3 mmol) are added and the reaction mixture was stirred for 2 h. The solvent was removed under reduced pressure and 10 ml of anhydrous ethanol with several drops of EtONa dissolved in EtOH were added.

This approach could be modified for the synthesis of this compound by selecting appropriate building blocks and reaction conditions.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of the synthetic route. Based on the search results, dimethylformamide (DMF), tetrahydrofuran (THF), dioxane, and dichloromethane emerge as preferred solvents for various stages of the synthesis.

Table 2. Solvent Selection for Different Synthetic Stages

Synthetic Stage Recommended Solvents Considerations
Benzofuran core formation DMF, THF DMF accelerates cyclization reactions but may complicate purification
Amide coupling reactions THF, DCM, Dioxane Anhydrous conditions essential; THF offers good solubility for most reagents
Functionalization at 3-position DCM, THF Lower temperatures (-20°C to 0°C) often required for selectivity
Final stages and purification Ethanol, Ethyl acetate Recrystallization medium impacts product purity

Temperature and Reaction Time Optimization

Reaction temperature and duration critically affect yield and product quality. From search result, the optimal conditions for amidation reactions involve:

The amidation reaction is carried out at a temperature of about 0°C to about 50°C, specifically at a temperature of about 5°C to about 45°C, and more specifically at a temperature of about 25°C to about 35°C. The reaction time may vary from about 1 hour to about 25 hours, and more specifically from about 2 hours to about 10 hours.

For the specific case of this compound, a two-stage temperature program is recommended: initial coupling at lower temperatures (0-5°C) followed by warming to room temperature to complete the reaction.

Purification and Characterization

Purification Techniques

Efficient purification methodologies are essential for obtaining high-purity this compound. Based on the search results, the following techniques are recommended:

  • Column chromatography using silica gel with appropriate eluent systems (e.g., ethyl acetate/hexane gradient or dichloromethane/methanol mixtures)
  • Recrystallization from suitable solvent combinations (ethanol/dichloromethane, methanol/water)
  • Preparative TLC for final purification of smaller quantities

From search result:

The compound was purified by column chromatography with EtOAc/Hexane (25:75) as a white solid, 90% yield; mp 197–200°C.

Characterization Data

Structural confirmation of this compound should include comprehensive spectroscopic analysis:

Table 3. Expected Characterization Data for the Target Compound

Analytical Method Expected Key Features
1H NMR (400 MHz, DMSO-d6) Amide NH signals (10-12 ppm), aromatic protons (7.0-8.5 ppm), methoxy singlet (~3.8 ppm), ethoxy signals (triplet ~1.3 ppm, quartet ~4.0 ppm)
13C NMR (100 MHz, DMSO-d6) Carbonyl carbons (165-170 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~56 ppm), ethoxy carbons (~14 and ~63 ppm)
IR (KBr, cm-1) Amide C=O stretching (1640-1680 cm-1), N-H stretching (3300-3400 cm-1), aromatic C=C stretching (1450-1600 cm-1)
HRMS Molecular ion peak corresponding to C25H21ClN2O5 and relevant fragmentation patterns
Melting Point Expected range: 200-230°C

Complete Synthetic Pathway

Based on the compilation of methodologies from the search results, a comprehensive synthetic pathway for this compound can be proposed:

Recommended Synthetic Route

Scheme 1. Synthesis of this compound

Step 1: Preparation of ethyl benzofuran-2-carboxylate
Step 2: Functionalization at the 3-position to introduce an amino group
Step 3: Coupling with 5-chloro-2-methoxybenzoic acid (or its acid chloride) to form the 3-position amide
Step 4: Hydrolysis of the ethyl ester to the corresponding carboxylic acid
Step 5: Coupling with 4-ethoxyphenylamine to form the final target compound

This synthetic route is supported by similar methodologies described in search results,, and.

Alternative One-Pot Approach

An alternative one-pot approach involves the preparation of an appropriately functionalized benzofuran intermediate that can undergo simultaneous or sequential amidation reactions without isolation of intermediates.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction parameters require optimization?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or furan precursors.
  • Step 2 : Introduction of the 5-chloro-2-methoxybenzamido group via amide coupling (e.g., using HATU or EDC/NHS as coupling agents).
  • Step 3 : Final carboxamide linkage to the 4-ethoxyphenyl group under reflux conditions. Key parameters to optimize :
  • Solvent choice (DMF, acetonitrile) and reaction temperature (60–100°C) for amidation .
  • Catalyst selection (e.g., Pd-based catalysts for coupling reactions) .
  • Purification methods (column chromatography, recrystallization) to enhance yield and purity .

Table 1 : Example Reaction Conditions for Amidation

StepReagent/CatalystSolventTemp (°C)Yield (%)
AmidationHATU, DIPEADMF8065–75
Carboxamide couplingEDC, DMAPCH₂Cl₂RT50–60

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond integrity .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving 3D structural features and intermolecular interactions (e.g., hydrogen bonding in the benzofuran core) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., kinase or protease assays) to evaluate target engagement .
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with proteins/receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent Variation : Systematically modify the 5-chloro and 4-ethoxyphenyl groups to assess their impact on bioactivity. For example:
  • Replace Cl with F or Br to study halogen effects .
  • Vary alkoxy chain lengths (e.g., ethoxy vs. methoxy) to optimize lipophilicity .
    • Pharmacophore Modeling : Use tools like Schrödinger Suite to identify critical binding motifs .
    • High-Throughput Screening : Test derivatives against panels of related enzymes/receptors to map selectivity profiles .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically addressed?

  • Pharmacokinetic (PK) Analysis : Measure metabolic stability (e.g., liver microsomal assays) and plasma protein binding to identify bioavailability issues .
  • Formulation Optimization : Use lipid nanoparticles or PEGylation to enhance solubility and in vivo retention .
  • Target Engagement Validation : Employ PET imaging or biomarker assays to confirm compound localization in vivo .

Q. What computational strategies predict binding modes and metabolic pathways?

  • Molecular Docking : Tools like AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
  • Metabolite Prediction : Software like Meteor (Lhasa Ltd.) to identify likely Phase I/II metabolites .

Q. What experimental approaches resolve discrepancies in reported IC₅₀ values across studies?

  • Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity measurements .
  • Buffer Condition Screening : Test pH, ionic strength, and co-solvents (e.g., DMSO tolerance) to ensure consistent results .
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR vs. fluorescence polarization) .

Data Contradiction Analysis

Q. How to interpret conflicting data on cytotoxicity in different cancer cell lines?

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, receptor expression) to identify sensitivity factors .
  • Hypoxia Mimicry : Test under low-oxygen conditions to assess microenvironmental effects .
  • Combination Studies : Pair with standard chemotherapeutics to identify synergistic or antagonistic effects .

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